Imiprothrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action in Insects

- Imiprothrin disrupts the sodium channels in the nerve cells of insects. This disrupts the transmission of nerve impulses, which can lead to paralysis and death.

- More information on the mode of action of pyrethroids can be found here: Pyrethroids mode of action: )

Use in Scientific Research

In scientific research, Imiprothrin is used for a variety of purposes, including:

- Insecticide Studies: Due to its insecticidal properties, Imiprothrin can be used to study the biology and behavior of insects. For instance, researchers can use Imiprothrin to investigate how insects respond to insecticides or to develop new control methods for insect pests.

- Insecticide Resistance: Imiprothrin can also be used to study how insects develop resistance to insecticides. This information is important for developing new and more effective insecticides.

- Environmental Fate Studies: Researchers can investigate the environmental fate of Imiprothrin, including its degradation in soil and water. This information is important for assessing the potential environmental impact of Imiprothrin use.

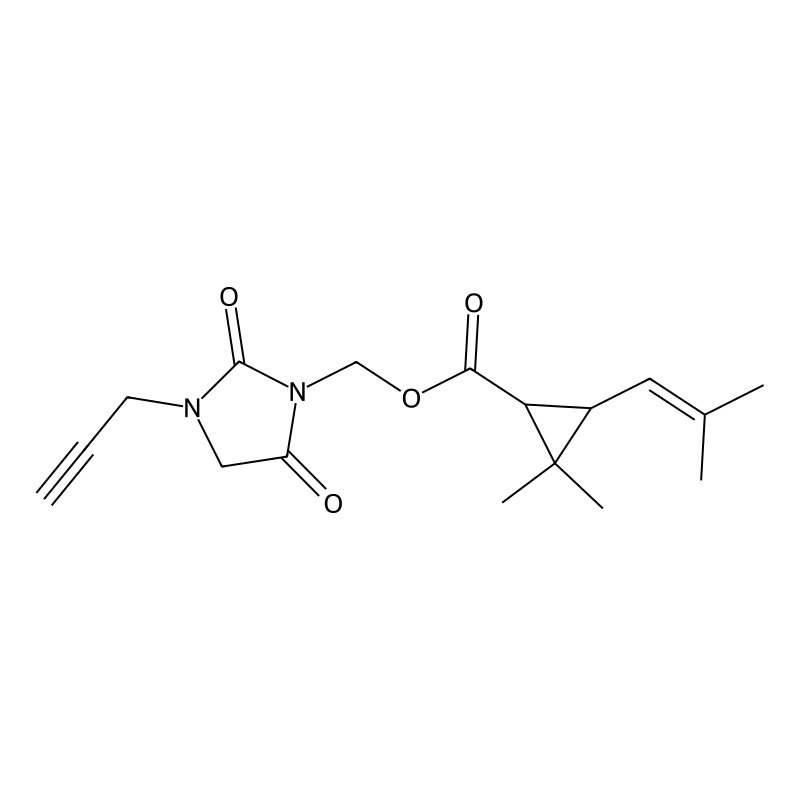

Imiprothrin is a synthetic pyrethroid insecticide characterized by its viscous amber liquid form and a molecular mass of 318.37 g/mol. It is primarily composed of a reaction mass of two isomers: 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-cis-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate and 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate, with an approximate ratio of 20:80 . Imiprothrin exhibits low volatility at room temperature and decomposes at temperatures above 128 °C. Its water solubility is limited to 93.5 mg/L at 25 °C, and it has a relative density of 1.12. The compound is moderately fat-soluble, indicated by a log octanol-water partition coefficient (LogPow) of 2.9 .

Imiprothrin acts as a neurotoxin in insects. It disrupts the proper functioning of the nervous system by targeting sodium channels in nerve cells. This disrupts nerve impulse transmission, leading to paralysis and ultimately death of the insect.

Imiprothrin undergoes hydrolysis which varies significantly with pH levels:

- At pH 5, hydrolysis is negligible.

- At pH 7, the half-life for hydrolysis is approximately 58.6 days.

- At pH 9, it hydrolyzes rapidly with a half-life of about 17.9 hours .

This pH-dependent stability suggests that imiprothrin can persist in neutral environments while degrading more quickly in basic conditions.

Imiprothrin functions as a sodium channel modulator in the nervous systems of insects, leading to prolonged nerve impulse transmission that results in paralysis and death of target species. This mechanism is typical for pyrethroid compounds and contributes to their effectiveness as insecticides . Toxicological studies indicate that imiprothrin has low acute toxicity in mammals, with reported oral LD50 values of 900 mg/kg for females and 1800 mg/kg for males . The compound has shown no mutagenic potential in various assays, although some studies indicated potential chromosome aberrations under specific conditions .

Imiprothrin is primarily used as an insecticide in various settings including residential homes, restaurants, schools, warehouses, and hotels. It is particularly effective against a range of pests due to its rapid knockdown action and efficacy at low concentrations . The compound's application methods include surface sprays for indoor use.

Studies on imiprothrin have focused on its interactions with biological systems and its environmental fate. The compound shows significant metabolism in rodents following absorption, predominantly excreted through urine within 24 hours . Its inhalation toxicity has been noted to be higher than oral exposure, indicating potential risks associated with aerosolized forms .

Imiprothrin shares structural and functional similarities with other pyrethroids but also exhibits unique properties that distinguish it from them. Below are several similar compounds:

| Compound Name | Chemical Structure Features | Unique Aspects |

|---|---|---|

| Permethrin | Contains an ester linkage and cyclopropane ring | Broad-spectrum efficacy against various pests |

| Cypermethrin | Features a cyano group and two chiral centers | Higher stability under UV light |

| Deltamethrin | Contains a different cyclopropane structure | More potent against resistant insect strains |

| Lambda-cyhalothrin | Contains a chlorine atom and a different ester group | Enhanced activity against mosquitoes |

Imiprothrin's unique combination of isomeric forms contributes to its specific insecticidal activity profile and resistance management strategies compared to these compounds .

Reaction of 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic Acid with [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl Chloride

The primary synthetic route for Imiprothrin involves the esterification reaction between 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (chrysanthemic acid derivative) and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl chloride [2]. This reaction represents the fundamental coupling of the acid and alcohol moieties that define the pyrethroid structure.

The reaction proceeds through a nucleophilic acyl substitution mechanism, where the carboxylic acid component reacts with the chloromethyl imidazolidinone derivative . The synthesis requires careful control of reaction conditions to ensure proper stereochemical outcomes, as the technical material consists of both (1R,3R) and (1R,3S) stereoisomers in an approximate ratio of 80:20 [2].

The acid component, 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, is a structural analog of chrysanthemic acid, featuring the characteristic cyclopropane ring with gem-dimethyl substitution and an isobutenyl side chain [3]. The alcohol component incorporates the novel imidazolidinone ring system with a propargyl substituent, which was designed through structural modifications inspired by hydantoin fungicides [4].

Alternative Synthetic Pathways

Alternative synthetic approaches to Imiprothrin involve modifications to the coupling methodology and the preparation of key intermediates. One approach involves the use of different activating groups for the carboxylic acid component, such as acid chlorides or anhydrides, which can facilitate the esterification reaction under milder conditions [5].

Another alternative pathway involves the preparation of the imidazolidinone alcohol moiety through different synthetic sequences. The propargyl-substituted imidazolidinone can be synthesized through cyclization reactions starting from appropriate amino acid derivatives or through ring-closing reactions of suitable precursors [4].

The development of these alternative pathways has been driven by the need to optimize reaction yields, reduce the formation of unwanted stereoisomers, and improve the overall efficiency of the synthetic process. These methods often involve the use of protecting groups to prevent unwanted side reactions and the application of stereoselective synthetic methods to control the stereochemical outcome [6].

Industrial Production Methods

Industrial production of Imiprothrin involves large-scale synthesis using similar chemical routes as employed in laboratory settings, but with significant process optimization for yield and purity . The industrial process is designed to ensure consistency and safety of the final product through stringent quality control measures.

The manufacturing process begins with the preparation of the two key components: the chrysanthemic acid derivative and the imidazolidinone alcohol. The acid component is typically prepared through established pyrethroid synthetic methodology, while the alcohol component requires specialized synthesis due to its unique structural features [7].

For ease of handling in industrial applications, Imiprothrin is dissolved in isopropyl myristate to create the manufacturing use product, designated as Pralle [7]. This formulation approach addresses the viscous nature of the technical material and facilitates its incorporation into various end-use products.

The industrial production process incorporates several critical control points to ensure product quality. These include monitoring of reaction temperature, pH control, purification steps to remove impurities, and analytical testing to verify the stereoisomeric composition [8]. The manufacturing process must maintain the specified ratio of (1R,3R) to (1R,3S) stereoisomers, as this affects the biological activity of the final product.

Analytical Standards and Purity Determination Techniques

Analytical standards for Imiprothrin are essential for quality control and regulatory compliance. The compound is available as analytical reference standards with high purity levels, typically exceeding 95% purity [9] [10]. These standards are used for the quantification of Imiprothrin in various matrices, including biological samples, environmental samples, and formulated products.

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination and quantification of Imiprothrin [11]. The HPLC method employs UV detection and can separate the different stereoisomers, allowing for accurate determination of the cis/trans isomer ratio [8]. The method utilizes gradient elution conditions with appropriate mobile phase compositions to achieve baseline separation of the target compound from potential impurities.

Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with tandem mass spectrometry (GC-MS/MS) are employed for trace analysis of Imiprothrin in complex matrices [12]. These methods provide high sensitivity and selectivity, enabling detection at very low concentrations in environmental and biological samples.

For structural confirmation and identification, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed [8]. These techniques provide comprehensive structural information and are used to verify the identity of synthetic products and analytical standards.

Table 1: Physical and Chemical Properties of Imiprothrin

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₄ |

| Molecular Weight (g/mol) | 318.373 |

| CAS Number | 72963-72-5 |

| IUPAC Name | [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |

| Physical State | Liquid |

| Color | Golden yellow (amber) |

| Odor | Sweet (slightly sweet) |

| Density (g/mL) | 0.979 |

| Vapor Pressure (Pa at 25°C) | 1.39 × 10⁻³ |

| Water Solubility (mg/L at 20°C) | 0.004 |

| log Kow | 2.9 |

| pH | 5.22 |

| Stability | Stable to metals, metal ions, sunlight and elevated temperature |

| Flash Point (°C) | 110 |

| Viscosity (cP) | 60 |

Chemical Reaction Dynamics

Hydrolysis Mechanisms

Imiprothrin undergoes hydrolysis reactions that are highly pH-dependent, with the compound demonstrating markedly different stability profiles under various pH conditions [13] [14]. The hydrolysis mechanism involves the cleavage of the ester bond connecting the chrysanthemic acid derivative to the imidazolidinone alcohol moiety.

Under acidic conditions (pH 5), Imiprothrin exhibits remarkable stability with no detectable degradation occurring [13]. This stability is attributed to the protonation of potential nucleophilic sites, which reduces their reactivity toward the ester carbonyl group.

At neutral pH (pH 7), the compound undergoes slow hydrolysis with a calculated half-life of approximately 59 days [13]. The hydrolysis proceeds through a mechanism involving water molecules acting as nucleophiles to attack the electrophilic carbonyl carbon of the ester group. This process is facilitated by the slightly basic conditions that activate water molecules for nucleophilic attack.

Under basic conditions (pH 9), hydrolysis occurs rapidly with a half-life of less than one day [13]. The mechanism involves hydroxide ions serving as strong nucleophiles that readily attack the ester carbonyl carbon, leading to rapid bond cleavage and formation of the carboxylic acid and alcohol components.

The primary degradation product identified in hydrolysis studies is N-carbamoyl-N-propargylglycine (CPC), which accounts for more than 10% of the radioactivity at pH 7 and pH 9 conditions [13]. This product results from further degradation of the imidazolidinone alcohol moiety following initial ester hydrolysis.

Table 2: Hydrolysis Behavior of Imiprothrin at Different pH Values

| pH | Half-life (days) | Degradation Rate | Major Degradation Product |

|---|---|---|---|

| 5 | No degradation | Stable | None |

| 7 | 59 | Slow | N-carbamoyl-N-propargylglycine (CPC) |

| 9 | <1 | Rapid | N-carbamoyl-N-propargylglycine (CPC) |

Oxidation Pathways

Imiprothrin can undergo oxidation reactions when exposed to common oxidizing agents, leading to the formation of various degradation products . The oxidation pathways primarily involve the modification of the organic functional groups present in the molecule, particularly the alkene moiety in the chrysanthemic acid portion and the imidazolidinone ring system.

The propargyl group in the imidazolidinone moiety is susceptible to oxidative attack, potentially leading to the formation of carboxylic acid derivatives or other oxidized products. The oxidation mechanism typically involves the formation of reactive intermediates that can undergo further chemical transformations.

Environmental oxidation of Imiprothrin occurs through photochemical processes and reaction with atmospheric oxidants. These reactions contribute to the environmental fate of the compound and result in the formation of metabolites that are typically less active than the parent compound .

The oxidation products formed are generally less insecticidally active compared to the parent Imiprothrin, which is consistent with the general pattern observed for pyrethroid degradation products . This characteristic is important for understanding the environmental behavior and persistence of the compound.

Substitution Reactions

Imiprothrin can undergo nucleophilic substitution reactions, particularly at sites where leaving groups are present or can be generated under appropriate conditions . The substitution reactions typically involve nucleophilic attack at electrophilic centers in the molecule, leading to the formation of new chemical bonds and the displacement of existing substituents.

The imidazolidinone ring system in Imiprothrin contains potential sites for nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. These positions can be activated toward nucleophilic attack under appropriate conditions, such as in the presence of strong bases or other activating agents.

The substitution reactions can result in the formation of various derivatives of Imiprothrin, some of which may retain biological activity while others may be completely inactive. The reactivity pattern depends on the nature of the nucleophile, the reaction conditions, and the specific structural features of the molecule.

Understanding the substitution reaction mechanisms is important for predicting the behavior of Imiprothrin under different chemical conditions and for designing synthetic modifications that might lead to improved or alternative compounds with similar biological activity .

Table 3: Stereochemical Composition of Imiprothrin Technical Material

| Isomer | Percentage in Technical Material | Configuration | Alternative Name |

|---|---|---|---|

| (1R)-trans-imiprothrin | 80% | (1R,3R) | (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |

| (1R)-cis-imiprothrin | 20% | (1R,3S) | (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/

LogP

log Kow = 2.9

Appearance

Storage

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.35X10-8 mm Hg @ 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Wikipedia

Stability Shelf Life

Dates

2: Emara AM, Draz EI. Immunotoxicological study of one of the most common over-the-counter pyrethroid insecticide products in Egypt. Inhal Toxicol. 2007 Sep;19(12):997-1009. PubMed PMID: 17917914.

3: Fang F, Bernigaud C, Candy K, Melloul E, Izri A, Durand R, Botterel F, Chosidow O, Huang W, Guillot J. Efficacy assessment of biocides or repellents for the control of Sarcoptes scabiei in the environment. Parasit Vectors. 2015 Aug 12;8:416. doi: 10.1186/s13071-015-1027-7. PubMed PMID: 26259713; PubMed Central PMCID: PMC4531531.

4: Mir-Tutusaus JA, Masís-Mora M, Corcellas C, Eljarrat E, Barceló D, Sarrà M, Caminal G, Vicent T, Rodríguez-Rodríguez CE. Degradation of selected agrochemicals by the white rot fungus Trametes versicolor. Sci Total Environ. 2014 Dec 1;500-501:235-42. doi: 10.1016/j.scitotenv.2014.08.116. Epub 2014 Sep 15. PubMed PMID: 25217998.

5: Yan H, Qiao F, Tian M, Row KH. Simultaneous determination of nine pyrethroids in indoor insecticide products by capillary gas chromatography. J Pharm Biomed Anal. 2010 Feb 5;51(3):774-7. doi: 10.1016/j.jpba.2009.09.048. Epub 2009 Oct 7. PubMed PMID: 19875265.

6: Raeppel C, Appenzeller BM, Millet M. Determination of seven pyrethroids biocides and their synergist in indoor air by thermal-desorption gas chromatography/mass spectrometry after sampling on Tenax TA ® passive tubes. Talanta. 2015 Jan;131:309-14. doi: 10.1016/j.talanta.2014.07.098. Epub 2014 Aug 8. PubMed PMID: 25281107.

7: Ritchie SA, Buhagiar TS, Townsend M, Hoffmann A, Van Den Hurk AF, McMahon JL, Eiras AE. Field validation of the gravid Aedes trap (GAT) for collection of Aedes aegypti (Diptera: Culicidae). J Med Entomol. 2014 Jan;51(1):210-9. PubMed PMID: 24605471.

8: Ritchie SA, Montgomery BL, Walsh ID, Long SA, Hart AJ. Efficacy of an aerosol surface spray against container-breeding Aedes. J Am Mosq Control Assoc. 2001 Jun;17(2):147-9. PubMed PMID: 11480825.

9: Yoshida T. Simultaneous determination of 18 pyrethroids in indoor air by gas chromatography/mass spectrometry. J Chromatogr A. 2009 Jun 26;1216(26):5069-76. doi: 10.1016/j.chroma.2009.04.087. Epub 2009 May 3. PubMed PMID: 19457492.

10: Quirós-Alcalá L, Bradman A, Nishioka M, Harnly ME, Hubbard A, McKone TE, Ferber J, Eskenazi B. Pesticides in house dust from urban and farmworker households in California: an observational measurement study. Environ Health. 2011 Mar 16;10:19. doi: 10.1186/1476-069X-10-19. PubMed PMID: 21410986; PubMed Central PMCID: PMC3071308.

11: Adedeji AA, Ahmed IA, Akinwunmi M, Aina SA, Tikare O, Adeboye AF, Badmos SO, Adedeji KA, Fehintola FA, Amoo AO. Use and effectiveness of commercial flit-spray insecticides in control of mosquito population in Sagamu, Southwest Nigeria. Afr J Med Med Sci. 2012 Jun;41(2):197-203. PubMed PMID: 23185919.

12: Sumida K, Saito K, Ooe N, Isobe N, Kaneko H, Nakatsuka I. Evaluation of in vitro methods for detecting the effects of various chemicals on the human progesterone receptor, with a focus on pyrethroid insecticides. Toxicol Lett. 2001 Jan 3;118(3):147-55. PubMed PMID: 11137321.

13: Chansang U, Mulla MS. Control of aggregated populations of the eye fly Siphunculina funicola (diptera: chloropidae) using pyrethroid aerosols. Southeast Asian J Trop Med Public Health. 2008 Mar;39(2):246-51. PubMed PMID: 18564709.

14: Saito K, Tomigahara Y, Ohe N, Isobe N, Nakatsuka I, Kaneko H. Lack of significant estrogenic or antiestrogenic activity of pyrethroid insecticides in three in vitro assays based on classic estrogen receptor alpha-mediated mechanisms. Toxicol Sci. 2000 Sep;57(1):54-60. PubMed PMID: 10966511.

15: Ramesh A, Ravi PE. Electron ionization gas chromatography-mass spectrometric determination of residues of thirteen pyrethroid insecticides in whole blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2004 Apr 5;802(2):371-6. PubMed PMID: 15018801.

16: Chedik L, Bruyere A, Le Vee M, Stieger B, Denizot C, Parmentier Y, Potin S, Fardel O. Inhibition of Human Drug Transporter Activities by the Pyrethroid Pesticides Allethrin and Tetramethrin. PLoS One. 2017 Jan 18;12(1):e0169480. doi: 10.1371/journal.pone.0169480. eCollection 2017. PubMed PMID: 28099443; PubMed Central PMCID: PMC5242521.